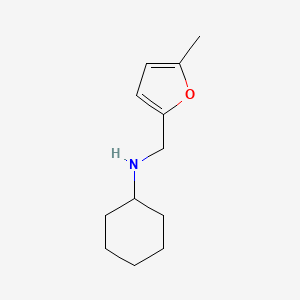

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine

Description

2D Structure

3D Conformation

- Density Functional Theory (DFT) simulations reveal:

Table 2 : Key computational parameters

| Parameter | Value | Method |

|---|---|---|

| LogP (lipophilicity) | 3.01 | XLogP3 |

| TPSA (polar surface area) | 25.17 Ų | E-DRAGON |

| Rotatable bonds | 3 | RDKit |

Comparative Analysis of Synonymous Naming Conventions

The compound is referenced under multiple naming systems:

- IUPAC Preferred : N-[(5-methylfuran-2-yl)methyl]cyclohexanamine.

- Common Alternatives :

- CAS Registry : 626213-24-9.

Rationale for Discrepancies :

- Substituent Order : Older naming systems prioritize cyclohexyl over furanmethyl groups, unlike IUPAC’s alphabetical approach.

- Hybrid Conventions : Terms like “furan-2-ylmethyl” vs. “furfuryl” reflect historical vs. systematic terminology.

Table 3 : Nomenclature cross-reference

| Name Type | Example | Source |

|---|---|---|

| IUPAC | N-[(5-methylfuran-2-yl)methyl]cyclohexanamine | |

| Common | This compound | |

| CAS-Associated | EN300-9134774 |

Properties

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTVZPSKHVADEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of cyclohexylamine with 5-methylfurfural. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

- Cyclohexylamine + 5-Methylfurfural → this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

- Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.

- Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

- Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

- Oxidation: Formation of this compound oxides.

- Reduction: Formation of reduced amine derivatives.

- Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

The compound Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is a chemical structure that has garnered interest in various scientific fields due to its potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. The compound's structure suggests it may interact with various biological targets, including receptors involved in neurological processes.

Case Study: Neuropharmacological Effects

Research has indicated that derivatives of this compound can function as receptor modulators, influencing neurotransmitter systems. For instance, studies have shown that compounds with similar structures exhibit activity at G protein-coupled receptors (GPCRs), which are critical for neurotransmission and signal transduction .

Pharmacology

In pharmacological studies, this compound has been evaluated for its effects on inflammation and pain pathways. Its ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs.

Table 2: Pharmacological Activity

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Analgesic | Decreased pain response in models |

Material Science

The compound's unique chemical properties also make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to enhance adhesion and stability in composite materials is being explored.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it an attractive option for industrial applications .

Environmental Science

Given its chemical structure, there is potential for this compound to be studied in the context of environmental remediation. Its interactions with pollutants could be harnessed for developing new methods of detoxification.

Mechanism of Action

The mechanism of action of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Key Observations

Lipophilicity and Substituent Effects

- Cyclohexyl vs. Cyclopentyl : The cyclohexyl group in the target compound increases molecular weight and lipophilicity compared to its cyclopentyl analog (179.26 g/mol) . This may enhance membrane permeability but reduce aqueous solubility.

- Furan vs. Conversely, CyPPA’s pyrimidine-pyrazole moiety contributes to its gametocytocidal selectivity, likely through target-specific interactions .

Physicochemical Property Comparison

*Estimated using molecular descriptor calculations.

Biological Activity

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that has garnered interest due to its unique structural characteristics and potential biological activities. The compound features a cyclohexyl group and a 5-methyl-furan moiety, with a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.29 g/mol. This article delves into the biological activity of this compound, exploring its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The structure of this compound contributes significantly to its biological properties. The presence of the amine functional group enhances its reactivity, making it a candidate for various pharmacological applications.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl-(5-methyl-furan-2-ylmethyl)-amine | Contains a methyl group instead of cyclohexyl | Less sterically hindered; different reactivity |

| Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine | Lacks cyclohexyl group | More polar; potentially different biological activity |

| Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine | Contains a cyclopentyl group | Smaller ring size may affect binding properties |

This compound's larger cyclohexane ring may influence its hydrophobicity and interaction with biological targets compared to other similar compounds.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could serve as precursors for drug development targeting cancer cells.

- Neuropharmacological Effects : The compound's interaction with orphan G protein-coupled receptors (GPCRs), such as GPR88, has been implicated in striatal-associated disorders, indicating potential neuropharmacological applications .

- Anti-inflammatory Properties : The structure suggests possible interactions with inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Structure-Activity Relationship Studies : A series of studies have explored the SAR of compounds related to this compound. For instance, modifications to the side chains have shown varying degrees of potency against specific biological targets, highlighting the importance of structural features in determining activity .

- Cell Line Studies : In vitro studies have evaluated the compound's efficacy against various cancer cell lines. For example, derivatives showed significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from low micromolar concentrations .

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain derivatives could induce cell cycle arrest in the G2/M phase across multiple cancer cell lines, suggesting a potential pathway for therapeutic intervention .

Summary of Key Findings

Q & A

Q. What synthetic methodologies are reported for Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine?

The compound can be synthesized via reductive amination using COF-supported palladium catalysts, which enhance reaction efficiency and selectivity under mild conditions . Traditional methods involve coupling cyclohexylamine with 5-methylfurfuryl derivatives, followed by purification via column chromatography. NMR (¹H, ¹³C) and HR-MS are critical for structural validation, as demonstrated for analogous furan-containing amines .

Q. How is the purity and structural integrity of this amine verified in synthetic workflows?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is commonly employed . Spectroscopic techniques, including ¹H NMR (e.g., δ 4.22 ppm for methylene protons adjacent to the amine group) and HR-MS (e.g., [M+H]+ at m/z 228.1135), are used for confirmation, as outlined for structurally similar compounds .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s solubility in polar solvents (e.g., DMSO, ethanol) is attributed to the furan oxygen’s electronegativity and the cyclohexyl group’s hydrophobicity. Stability studies under varying pH and temperature conditions are recommended, guided by protocols for related cyclohexylamine derivatives .

Advanced Research Questions

Q. How does the cyclohexyl group’s conformational flexibility impact its interaction with biological targets?

The axial/equatorial equilibrium of the cyclohexyl ring affects steric accessibility and binding affinity. Computational modeling (e.g., density functional theory) and crystallographic data (e.g., torsion angles in analogous structures) can predict dominant conformers . For example, equatorial substituents minimize 1,3-diaxial strain, enhancing target engagement .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound stability. Cross-validation using orthogonal assays (e.g., alamarBlue for viability vs. PARP cleavage for apoptosis) is critical, as applied in gametocytocidal studies of related SK channel activators . Dose-response curves and cytotoxicity profiling (e.g., SH-SY5Y cell lines) help distinguish target-specific effects .

Q. How can crystallographic refinement challenges be addressed for this amine?

High-resolution X-ray diffraction data refined via SHELX software (e.g., SHELXL for small molecules) resolves disorder in the cyclohexyl or furan groups. Twinning and thermal motion artifacts require iterative refinement cycles, as described for N-cyclohexyl-pyrimidine derivatives .

Q. What in vitro models are suitable for evaluating its neuropharmacological potential?

SK channel modulation assays (e.g., patch-clamp electrophysiology in neuronal cells) are relevant, given structural similarities to SK3 activators like CyPPA . Behavioral studies in murine models (e.g., C57BL/6NHsd mice) can assess cognitive effects, guided by protocols for related amines .

Q. How does the electron-donating 5-methylfuran moiety influence its basicity?

The furan’s electron-rich nature decreases amine basicity compared to aliphatic analogs. Basicity trends can be quantified via pKa measurements (e.g., potentiometric titration) or computational analysis (e.g., natural bond orbital theory), as applied to substituted cyclohexylamines .

Methodological Design Questions

Q. What experimental controls are essential in structure-activity relationship (SAR) studies?

Q. How can high-throughput screening (HTS) optimize lead compound identification?

1,536-well plate formats with alamarBlue viability assays enable rapid IC50 determination. Counter-screening against human cell lines (e.g., SH-SY5Y neuroblastoma) filters cytotoxic candidates, as demonstrated for gametocytocidal agents .

Data Interpretation Questions

Q. How are conflicting crystallographic data reconciled during refinement?

Use the Rfree metric to validate model adjustments. For disordered regions, alternative conformers are modeled with occupancy refinement, as detailed in SHELX workflows . Comparative analysis with deposited structures (e.g., CCDC entries) resolves ambiguities .

Q. What statistical approaches validate biological assay reproducibility?

Intra- and inter-assay coefficients of variation (CV <15%) and Z’-factor calculations (Z’ >0.5) ensure reliability. Replicate experiments (n ≥3) with ANOVA or nonparametric tests (e.g., Kruskal-Wallis) account for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.